molecular formula C11H8F3N3 B1391831 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine CAS No. 1215073-83-8

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine

Cat. No.: B1391831
CAS No.: 1215073-83-8
M. Wt: 239.2 g/mol
InChI Key: GTPJWDPMTMDLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine is a chemical compound with the molecular formula C11H8F3N3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity .

Biochemical Analysis

Biochemical Properties

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes involved in metabolic and signaling pathways, thereby affecting cellular responses and functions. Additionally, it has been observed to impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target and context. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its activity and effectiveness. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance. The compound’s interactions with metabolic enzymes are crucial for its role in regulating metabolic processes and maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported through cellular membranes via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues. These interactions are critical for the compound’s effectiveness in modulating biochemical and cellular processes .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interactions with specific biomolecules and for exerting its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Pyridazine N-oxides.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Halogenated or aminated derivatives of the original compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    6-(4-(Trifluoromethyl)phenyl)pyridazin-3-one: A closely related compound with a keto group at position 3 instead of an amine group.

    6-(4-(Trifluoromethyl)phenyl)pyridazin-4-amine: Differing by the position of the amine group on the pyridazine ring.

Uniqueness

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .

Biological Activity

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a trifluoromethyl group, which significantly enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiangiogenic properties, supported by various studies and research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C11H8F3N3\text{C}_{11}\text{H}_{8}\text{F}_{3}\text{N}_{3}

This compound contains:

  • A pyridazine ring
  • A phenyl group substituted with a trifluoromethyl group

These structural features contribute to its unique biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to:

  • Inhibit cell proliferation in various cancer cell lines.
  • Induce apoptosis in breast cancer cells (e.g., MDA-MB-231 and T-47D) through mechanisms involving cell cycle arrest at the G2/M phase and increased sub-G1 phase populations .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315.0Induction of apoptosis via G2/M arrest
T-47D4.5Increased sub-G1 population
HT-29 (Colon)6.0Cytotoxic effects observed

2. Antiangiogenic Properties

The compound has demonstrated antiangiogenic activity, which is crucial for cancer therapy as it inhibits the formation of new blood vessels necessary for tumor growth. Studies suggest that it interferes with vascular endothelial growth factor (VEGF) signaling pathways, thereby reducing angiogenesis in tumor environments.

3. Antibacterial Activity

Preliminary studies have suggested that this compound possesses antibacterial properties against Gram-positive bacteria. The presence of the trifluoromethyl group is believed to enhance its interaction with bacterial targets, although specific mechanisms remain to be fully elucidated.

The biological activity of this compound is attributed to several mechanisms:

1. Enzyme Inhibition:
The compound interacts with key enzymes involved in cell signaling pathways, leading to modulation of cellular functions such as proliferation and apoptosis.

2. Cell Cycle Regulation:
It induces cell cycle arrest at specific phases, particularly G2/M, which is critical in preventing cancer cell division .

3. Apoptosis Induction:
The compound triggers apoptotic pathways in cancer cells, evidenced by increased Annexin V positive cells in flow cytometry assays .

Case Studies

Several studies have investigated the efficacy of this compound:

  • In Vitro Studies:
    In a study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in viability, particularly notable in breast and colon cancer cells .
  • In Vivo Models:
    Animal models treated with the compound showed significant tumor reduction compared to controls, supporting its potential as an effective anticancer agent .

Properties

IUPAC Name

6-[4-(trifluoromethyl)phenyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(15)17-16-9/h1-6H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPJWDPMTMDLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-chloropyridazin-3-amine (3.00 g, 23.2 mmol), 4-(trifluoromethyl)phenylboronic acid (5.72 g, 30.1 mmol), cesium fluoride (9.15 g, 60.2 mmol), triethylamine (4.84 mL, 34.7 mmol) in n-propanol (100 mL) degassed with argon was added dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct (0.953 g, 1.16 mmol), and the reaction was heated to reflux for 3 hours. Water was added to precipitate solids, which were collected by filtrations. The solids were purified on a SP1 system (0-10% MeOH in EtOAc) to yield 6-(4-(trifluoromethyl)phenyl)pyridazin-3-amine (1.5 g, 6.27 mmol, 27.1% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.72 g
Type
reactant
Reaction Step One
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
4.84 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.953 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine
Reactant of Route 3
Reactant of Route 3
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine
Reactant of Route 6
Reactant of Route 6
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.